N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a sulfanylacetamide moiety at position 4. The acetamide side chain is further functionalized with a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4OS/c1-13-2-7-16(10-17(13)22)25-20(28)12-29-21-19-11-18(26-27(19)9-8-24-21)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELXLWDKQPZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, particularly focusing on its anticancer properties.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo Core : Cyclization of appropriate precursors.
- Introduction of Substituents : Electrophilic aromatic substitution for chloro and methyl groups.
- Fluorophenyl Attachment : Nucleophilic aromatic substitution or cross-coupling reactions.
The molecular formula is with a molecular weight of 353.8 g/mol, and the compound's structure can be represented by its IUPAC name and SMILES notation .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrazolo structure have shown enhanced cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Promotes ROS production and autophagy |
The biological activity of the compound is attributed to its ability to induce apoptosis and inhibit cell proliferation. Key findings include:
- Caspase Activation : The compound significantly activates caspases 3, 8, and 9, which are crucial for apoptosis .
- ROS Production : Increased reactive oxygen species (ROS) levels contribute to cellular stress and apoptosis.
- Autophagy Induction : The compound promotes autophagy through the upregulation of beclin-1 and inhibition of mTOR signaling pathways .
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Study on Pyrazolo Derivatives : A study indicated that pyrazolo derivatives exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin, particularly in breast cancer models .
- Mechanistic Insights : Research has shown that specific pyrazolo derivatives can suppress NF-κB expression while promoting p53 and Bax expression, enhancing apoptotic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrazine core and substituent configuration. Below is a comparative analysis with structurally related derivatives (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from pyrazolo-pyrimidine () and fused triazolo-pyrazine () derivatives. Pyrazine rings enhance π-π stacking in enzyme binding, while pyrimidines may favor kinase interactions .
Substituent Effects: Position 2 (Core): The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl () and phenyl/methyl groups (). Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chlorine or methyl .
Biological Implications: Sulfanylacetamide derivatives are frequently associated with cholinesterase and monoamine oxidase inhibition (e.g., ), suggesting the target compound may share similar mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
